N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Biological Activity
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of thiazole and piperidine moieties. The structural features can be characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry. The compound's molecular structure enables interactions with biological targets, which is crucial for its activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of A549 lung cancer cells with an IC50 value of approximately 40.89 μg/mL . This suggests a moderate potency against these cancer cells, indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its anticancer effects may involve the modulation of purinergic signaling pathways. Ecto-nucleotide triphosphate diphosphohydrolase (e5′NT) is a membrane-bound enzyme that plays a critical role in regulating extracellular ATP levels. Inhibitors of e5′NT have been linked to reduced tumor growth and improved immune responses in cancer models . The thiazole derivatives related to this compound have been studied for their ability to inhibit e5′NT, which may contribute to their anticancer effects.
Case Studies
- In Vitro Studies : Various derivatives of thiazole compounds have been synthesized and tested for their biological activity. For example, one study reported that certain thiazole derivatives showed up to 24-fold higher inhibition against human e5′NT compared to rat e5′NT . This highlights the specificity and potential clinical relevance of these compounds.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its target enzymes. These studies suggest that the compound can effectively fit into the active site of e5′NT, facilitating inhibition .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-4-3-11-24(12-14)30(26,27)17-8-6-16(7-9-17)20(25)23-21-22-18(13-29-21)19-10-5-15(2)28-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQBXYLDAXTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.